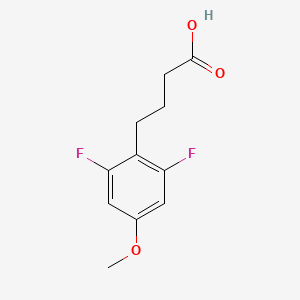

4-(2,6-Difluoro-4-methoxyphenyl)butanoic acid

Beschreibung

4-(2,6-Difluoro-4-methoxyphenyl)butanoic acid (CAS: 69999-18-4) is a substituted phenylbutanoic acid derivative characterized by a phenyl ring with two fluorine atoms at the 2- and 6-positions and a methoxy group (-OCH₃) at the 4-position, linked to a four-carbon butanoic acid chain. This compound is structurally related to synthetic auxin herbicides, which mimic plant hormones to disrupt growth processes in target weeds . However, unlike its active analogs such as MCPB and 2,4-DB, this compound has been discontinued, as indicated in industrial chemical registries .

Eigenschaften

Molekularformel |

C11H12F2O3 |

|---|---|

Molekulargewicht |

230.21 g/mol |

IUPAC-Name |

4-(2,6-difluoro-4-methoxyphenyl)butanoic acid |

InChI |

InChI=1S/C11H12F2O3/c1-16-7-5-9(12)8(10(13)6-7)3-2-4-11(14)15/h5-6H,2-4H2,1H3,(H,14,15) |

InChI-Schlüssel |

VDKIBYQEFYKJLD-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C(=C1)F)CCCC(=O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Aromatic Precursor: 2,6-Difluoro-4-methoxybenzoic Acid

The key aromatic starting material, 2,6-difluoro-4-methoxybenzoic acid, is typically synthesized via lithiation of 1,3-difluoro-5-methoxybenzene followed by carboxylation with dry ice (solid CO2). This method is well-documented and yields the acid in high purity and good yield.

- 1,3-Difluoro-5-methoxybenzene is dissolved in tetrahydrofuran (THF) under nitrogen atmosphere and cooled to -78 °C.

- A solution of n-butyllithium in hexane is added dropwise to effect lithiation at the aromatic ring.

- After stirring to complete lithiation, dry ice is introduced to carboxylate the aryl lithium intermediate.

- The reaction mixture is then acidified with dilute hydrochloric acid and extracted with ethyl acetate.

- The organic phase is washed, dried, and concentrated to yield 2,6-difluoro-4-methoxybenzoic acid as a white solid.

Reaction Data Summary:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation | n-BuLi, THF, -78 °C, 1 hour | - | Inert atmosphere required |

| Carboxylation | Dry ice, room temp, 2 hours | ~72-77 | Acid work-up and extraction |

| Purification | Washing, drying, crystallization | - | Off-white solid obtained |

This method is robust and scalable, providing the aromatic acid precursor in yields around 72-77% with high regioselectivity for the 2,6-difluoro substitution pattern.

Conversion to Acid Chloride Intermediate

To enable further coupling or side-chain extension, the aromatic acid is often converted to its corresponding acid chloride using oxalyl chloride or thionyl chloride in the presence of catalytic N,N-dimethylformamide (DMF).

- 2,6-Difluoro-4-methoxybenzoic acid is dissolved in dichloromethane.

- Oxalyl chloride is added dropwise with a catalytic amount of DMF at room temperature or slightly elevated temperature (ca. 50 °C).

- The reaction proceeds for 1-3 hours until completion.

- Excess reagents are removed under reduced pressure to yield the acid chloride as an oil.

This intermediate is reactive and used directly in subsequent coupling steps without isolation in many protocols.

Purification and Characterization

After synthesis, the product is purified by crystallization or chromatography. Characterization typically includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F NMR) to confirm substitution patterns.

- Mass spectrometry (MS) for molecular weight confirmation.

- High-performance liquid chromatography (HPLC) for purity assessment.

Comparative Data Table of Key Preparation Steps

*Yields approximate based on related literature data.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,6-Difluoro-4-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of 4-(2,6-Difluoro-4-methoxyphenyl)butanone.

Reduction: Formation of 4-(2,6-Difluoro-4-methoxyphenyl)butanol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-(2,6-Difluoro-4-methoxyphenyl)butanoic acid has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.

Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Wirkmechanismus

The mechanism of action of 4-(2,6-Difluoro-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 4-(2,6-Difluoro-4-methoxyphenyl)butanoic acid can be contextualized against related phenyl-substituted carboxylic acid herbicides. Key comparisons include:

Structural and Functional Analysis

Key Findings

Substituent Effects: Fluorine vs. Chlorine: The 2,6-difluoro substitution in the target compound introduces higher electronegativity and smaller atomic radius compared to chlorine in MCPB and 2,4-DB. Methoxy vs. Methyl: The 4-methoxy group in the target compound is electron-donating, which could improve solubility compared to the methyl group in MCPB. However, methoxy groups are prone to oxidative metabolism, possibly shortening its herbicidal activity .

Chain Length: The butanoic acid chain (C4) in the target compound and its analogs allows systemic translocation in plants, unlike shorter-chain acetic acid derivatives (e.g., 2,4-D). However, increased chain length may reduce volatility and enhance soil adsorption, affecting field applicability .

Discontinuation Rationale: The discontinued status of 4-(2,6-Difluoro-4-methoxyphenyl)butanoic acid contrasts with the commercial success of MCPB and 2,4-DB. Potential factors include: Synthetic Complexity: Fluorination at the 2- and 6-positions may require specialized reagents or conditions, increasing production costs. Efficacy Limitations: Reduced herbicidal potency or narrow weed-target specificity compared to chlorine-substituted analogs. Regulatory Concerns: Higher persistence or toxicity risks associated with fluorinated substituents.

Biologische Aktivität

4-(2,6-Difluoro-4-methoxyphenyl)butanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacodynamics, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a difluoromethoxyphenyl group attached to a butanoic acid moiety. Its molecular formula is with a molecular weight of 256.24 g/mol.

Pharmacodynamics

Pharmacodynamic studies indicate that 4-(2,6-Difluoro-4-methoxyphenyl)butanoic acid exhibits several biological activities:

- Receptor Agonism : It acts as an agonist for various G protein-coupled receptors (GPCRs), similar to butyric acid, which is known to activate hydroxycarboxylic acid receptor 2 (HCA2) and free fatty acid receptors (FFAR2 and FFAR3). These interactions influence energy metabolism and immune response .

- Histone Deacetylase Inhibition : The compound may inhibit histone deacetylases (HDACs), leading to increased histone acetylation. This mechanism can enhance gene transcription associated with anti-inflammatory responses .

Pharmacokinetics

The pharmacokinetic profile of 4-(2,6-Difluoro-4-methoxyphenyl)butanoic acid suggests:

- Absorption : The compound is likely absorbed in the gastrointestinal tract after oral administration.

- Distribution : It may cross the blood-brain barrier, similar to other short-chain fatty acids, facilitating central nervous system effects .

- Metabolism : Metabolic pathways include conjugation with glucuronic acid and sulfation, which are common for compounds with carboxylic acid groups.

Biological Activity Overview

The following table summarizes key biological activities associated with 4-(2,6-Difluoro-4-methoxyphenyl)butanoic acid:

Case Studies

- Inflammatory Bowel Disease : In a study examining the effects of butyrate derivatives on colitis models, it was found that compounds similar to 4-(2,6-Difluoro-4-methoxyphenyl)butanoic acid significantly reduced inflammation and promoted healing of the intestinal mucosa .

- Cancer Research : Research indicated that butyrate analogs can inhibit the proliferation of colorectal cancer cells while promoting apoptosis. The mechanism involves HDAC inhibition leading to altered gene expression profiles that favor cell death in malignant cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2,6-Difluoro-4-methoxyphenyl)butanoic acid, and how can intermediates be purified?

- Methodology : Multi-step synthesis typically involves fluorination of a methoxyphenyl precursor followed by coupling to a butanoic acid backbone. For fluorinated intermediates, column chromatography (silica gel) or recrystallization using ethanol/water mixtures is advised for purification. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

- Key Steps :

- Selective fluorination using reagents like DAST (diethylaminosulfur trifluoride) at low temperatures.

- Acid-catalyzed ester hydrolysis to yield the final carboxylic acid.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and fluorine positions .

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- X-ray crystallography (using SHELX programs) for definitive stereochemical assignment .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening Approaches :

- Antimicrobial activity via broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Anticancer potential using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

- Strategies :

- Employ microwave-assisted synthesis to reduce reaction times and improve fluorination efficiency .

- Use flow chemistry for precise control of exothermic fluorination steps .

- Challenges : Fluorine’s electron-withdrawing effects may necessitate protecting-group strategies for the methoxy moiety .

Q. What computational tools are effective for predicting interactions between this compound and biological targets?

- Methods :

- Molecular docking (AutoDock Vina) to model binding affinities with enzymes like COX-2 or kinases.

- Density Functional Theory (DFT) calculations to analyze electronic effects of fluorine substitution on reactivity .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Troubleshooting :

- Validate assay conditions (e.g., pH, solvent) to ensure compound solubility and stability.

- Cross-reference with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.